Methyl 4-bromo-2-fluorobenzimidate
Description
Methyl 4-bromo-2-fluorobenzimidate is a halogenated aromatic ester derivative featuring a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzene ring. The compound belongs to the class of benzimidates, characterized by the imidate functional group (–O–C=N–O–), which confers unique reactivity in organic synthesis, particularly in nucleophilic substitution and cyclization reactions.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
methyl 4-bromo-2-fluorobenzenecarboximidate |
InChI |
InChI=1S/C8H7BrFNO/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,11H,1H3 |
InChI Key |
YVJNIJFVUJRPEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of Methyl 4-bromo-2-fluorobenzimidate, highlighting differences in substituent positions, functional groups, and molecular weights:
*Similarity scores are derived from structural similarity algorithms (0–1 scale) .
Key Differences and Implications
Functional Group Reactivity: Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2) shares the bromo-fluoro substitution pattern but replaces the imidate group with a conventional ester (-COOCH₃). This makes it less reactive in nucleophilic reactions compared to imidates . 3-Bromo-6-fluoro-2-methylbenzoic acid (CAS 1427373-55-4) has a carboxylic acid group, enabling salt formation and hydrogen bonding, which affects solubility and biological activity .
Substituent Position Effects :
- Bromine and fluorine at positions 4 and 2 (as in the target compound) create steric and electronic effects distinct from analogs like 4-Bromo-5-fluoro-2-methylbenzoic acid (CAS 1349715-55-4), where substituent positions alter resonance stabilization and electrophilic substitution reactivity .
Applications :
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-bromo-2-fluorobenzimidate, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, bromo-fluoro-substituted benzaldehyde derivatives (e.g., 4-bromo-2-fluorobenzaldehyde, CAS 57848-46-1 ) can serve as precursors. Key steps include:
- Nucleophilic substitution : Reacting 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) with methanol under basic conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) to achieve >95% purity. Monitor purity via HPLC or GC-MS, ensuring no residual solvents or unreacted intermediates .
Advanced: How can SHELXL and WinGX be applied to resolve crystallographic ambiguities in derivatives of this compound?
Methodological Answer:
- SHELXL : Refine crystal structures by iteratively adjusting positional and thermal parameters. For example, use the
L.S.command to constrain bond lengths and angles in bromine/fluorine-substituted aromatic rings, addressing electron density discrepancies caused by heavy atoms . - WinGX : Integrate SHELX outputs with ORTEP-3 for graphical visualization. Generate thermal ellipsoid plots to validate anisotropic displacement parameters, especially for halogen atoms prone to disorder .
- Data Validation : Cross-check with CIF validation tools to resolve R1 and wR2 inconsistencies .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., m/z ~265 for [M+H]⁺) and isotopic patterns from bromine .
Advanced: How can reaction mechanisms for nucleophilic substitutions at the bromine site be experimentally validated?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) using UV-Vis spectroscopy. For example, track bromine displacement by thiourea in DMF at 60°C .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish protonation sites in intermediates via ²H NMR .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatile byproducts .
- First Aid :
- Storage : Keep in airtight containers at RT, away from oxidizers and moisture .
Advanced: How do steric and electronic effects of fluorine/bromine substituents influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Bromine’s bulkiness at the para position directs coupling reactions (e.g., Suzuki-Miyaura) to the ortho-fluorine site. Confirm via X-ray crystallography showing Pd coordination preferences .
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the benzene ring for electrophilic substitutions. Use Hammett plots (σₚ values) to correlate substituent effects with reaction rates .
- Competitive Experiments : Compare yields in Buchwald-Hartwig aminations using bromine vs. chlorine analogs to isolate electronic contributions .
Basic: How can impurities in this compound be identified and quantified?
Methodological Answer:
- TLC : Use silica plates with fluorescent indicator (254 nm) to detect unreacted 4-bromo-2-fluorobenzaldehyde (Rf ~0.5 in 7:3 hexane/EtOAc) .
- HPLC : C18 column, acetonitrile/water (60:40) mobile phase, UV detection at 254 nm. Calibrate against certified reference standards .
- Elemental Analysis : Validate C/H/N/Br/F ratios (±0.3% theoretical) to confirm stoichiometry .
Advanced: What strategies mitigate crystallographic twinning in halogenated benzoate derivatives?
Methodological Answer:
- Crystal Growth : Use slow evaporation in dichloromethane/hexane to obtain single crystals. Twinning is common due to halogen-halogen interactions .
- SHELXD : Employ the
TWINcommand to deconvolute overlapping reflections. For example, refine twinned data with a BASF parameter of 0.35 for a two-component twin . - Data Filtering : Exclude outliers using the
OMITcommand in SHELXL to improve R factors .
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